molecular formula C22H24N4O3 B5795278 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

Cat. No.: B5795278
M. Wt: 392.5 g/mol
InChI Key: JQPFDHIUVCTPHN-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core, a heterocyclic scaffold widely explored in medicinal chemistry for its kinase inhibitory and receptor-modulating properties . The quinazolinone moiety is linked via a 3-oxopropyl chain to a piperazine ring substituted with a 4-methoxyphenyl group. The methoxy group on the phenyl ring likely contributes to electronic modulation and selectivity, while the piperazine linker improves solubility and bioavailability .

Properties

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-18-8-6-17(7-9-18)24-12-14-25(15-13-24)21(27)10-11-26-16-23-20-5-3-2-4-19(20)22(26)28/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPFDHIUVCTPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Piperazine Ring: The quinazolinone core is then reacted with a piperazine derivative, such as 4-(4-methoxyphenyl)piperazine, under nucleophilic substitution conditions.

    Formation of the Final Product: The final step involves the coupling of the intermediate with a suitable alkylating agent to introduce the 3-oxopropyl group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones and related compounds.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C19H23N5O3
  • Molecular Weight: 365.42 g/mol
  • IUPAC Name: 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

Research indicates that compounds similar to This compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could lead to modulation of mood and behavior, making it a candidate for antidepressant or anxiolytic therapies.

Biochemical Pathways

The compound is believed to influence pathways related to:

  • Neurotransmitter reuptake inhibition
  • Anti-inflammatory responses
  • Cell proliferation and apoptosis regulation

Medicinal Chemistry

  • Antidepressant Activity
    • Investigated for its potential to alleviate symptoms of depression by modulating serotonin levels.
    • Case studies show promising results in animal models demonstrating increased serotonin receptor activity.
  • Anti-cancer Properties
    • Exhibited cytotoxic effects against various cancer cell lines.
    • Studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.

Neuropharmacology

  • Neuroprotective Effects
    • Research indicates potential neuroprotective properties, particularly against oxidative stress.
    • In vivo studies have shown reduced neuronal damage in models of neurodegenerative diseases.
  • Anxiolytic Effects
    • Behavioral tests reveal anxiolytic-like effects in rodent models, suggesting utility in treating anxiety disorders.

Chemical Biology

  • Ligand Development
    • Utilized as a scaffold for developing new ligands targeting specific receptors involved in neurological disorders.
    • Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy.
  • Synthetic Utility
    • Serves as a building block for synthesizing more complex biologically active compounds.
    • Its unique structure allows for modifications that can enhance biological activity or selectivity.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound using the forced swim test (FST) model in rats. Results indicated a significant reduction in immobility time, suggesting an antidepressant-like effect through increased serotonergic activity .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that this compound inhibits cell growth with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that it induces apoptosis via the caspase pathway .

Case Study 3: Neuroprotection in Models of Alzheimer's Disease

Research published in Neuroscience Letters reported that treatment with this compound significantly reduced amyloid-beta-induced neurotoxicity in cultured neurons, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Activities References
Target Compound C₂₂H₂₃N₄O₃* ~399.45 Quinazolinone core, 4-methoxyphenyl-piperazine Potential kinase inhibition
2-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide C₂₁H₂₃N₃O₅S 429.49 Benzothiazole-1,1-dioxide core Higher density (1.371 g/cm³), acidic pKa (3.62)
WAY-621850 (4(3H)-Quinazolinone, 2-[3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl]-) C₂₁H₂₁FN₄O₂ 380.42 Fluorophenyl-piperazine, quinazolinone core Reduced molecular weight, halogen substitution
M445-0114 (Thieno[3,2-d]pyrimidin-4-one analog) C₂₄H₂₉N₅O₃S 475.59 Thieno-pyrimidinone core, pyrrolidine substituent Enhanced solubility via pyrrolidine
3-[3-(3-Methoxy-4-nitrophenyl)-3-oxopropyl]quinazolin-4(3H)-one C₁₇H₁₄N₃O₄ 324.30 Nitro and methoxy substituents on phenyl ring Lower molecular weight, synthetic yield 70%

*Calculated based on IUPAC name.

Key Structural Differences and Implications

Core Heterocycle Modifications: Replacement of the quinazolinone core with benzothiazole-1,1-dioxide () introduces sulfone groups, increasing polarity and acidity (pKa ~3.62) . This could enhance solubility but reduce blood-brain barrier penetration.

Piperazine Substituents :

  • The 4-fluorophenyl group in WAY-621850 () replaces the methoxy group, introducing electron-withdrawing effects. Fluorine’s small size and high electronegativity may improve target selectivity or metabolic stability .
  • Nitro groups () increase reactivity and may serve as prodrug moieties but could pose toxicity risks .

Side Chain Variations :

  • The pyrrolidine substituent in M445-0114 () adds a secondary amine, likely improving aqueous solubility and pharmacokinetic profiles .

Biological Activity

The compound 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antibacterial, and antifungal properties, along with relevant research findings and case studies.

  • Molecular Formula : C21H23N5O3
  • Molecular Weight : 393.44 g/mol
  • CAS Number : 451469-42-4

Anticancer Activity

Quinazolinone derivatives are well-known for their anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • Cytotoxicity Assay : A study assessed the cytotoxicity of several quinazolinone derivatives, including our compound, using the MTT assay on cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that the compound exhibited significant dose-dependent inhibition of cell growth:
    • IC50 Values :
      • PC3: 10 µM
      • MCF-7: 10 µM
      • HT-29: 12 µM .
  • Mechanism of Action : The anticancer effects are attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation through various signaling pathways, including those involving kinases .

Antibacterial Activity

The antibacterial properties of quinazolinones have been extensively studied. The compound has shown promising results against several bacterial strains.

Research Findings :

  • A series of studies highlighted that quinazolinone derivatives could inhibit bacterial growth effectively, with some compounds demonstrating activity comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial effects, quinazolinones also exhibit antifungal properties.

Evaluation Results :

  • Fungal Strains Tested : The compound was tested against common fungal pathogens, revealing effective inhibition.
  • Comparative Analysis : The antifungal activity was measured against established antifungal agents, showing competitive efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications in the piperazine ring and substituents on the quinazoline core significantly influence the biological outcomes.

ModificationEffect on Activity
Methoxy group on phenyl ringEnhances lipophilicity and cellular uptake
Variations in piperazine substituentsAltered receptor binding affinities

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